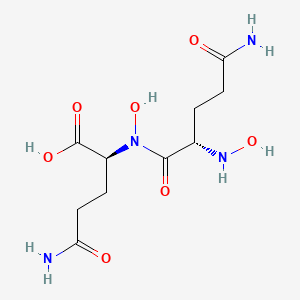

N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine

Description

Functional Group Variations

Conformational Flexibility

Electronic Effects

- Resonance stabilization :

- Dipole moments :

Table 3: Structural parameters of hydroxyglutamine derivatives

Properties

CAS No. |

656831-34-4 |

|---|---|

Molecular Formula |

C10H18N4O7 |

Molecular Weight |

306.27 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]-hydroxyamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H18N4O7/c11-7(15)3-1-5(13-20)9(17)14(21)6(10(18)19)2-4-8(12)16/h5-6,13,20-21H,1-4H2,(H2,11,15)(H2,12,16)(H,18,19)/t5-,6-/m0/s1 |

InChI Key |

VAKMULXGWGAYGA-WDSKDSINSA-N |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)N([C@@H](CCC(=O)N)C(=O)O)O)NO |

Canonical SMILES |

C(CC(=O)N)C(C(=O)N(C(CCC(=O)N)C(=O)O)O)NO |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of L-Glutamine Precursors

The introduction of hydroxyl groups at the N² position of L-glutamine is a critical first step. A method adapted from Nγ-alkyl glutamine synthesis involves reacting L-glutamine with hydroxylamine derivatives. For example, oxammonium hydrochloride (HONH₂·HCl) in alkaline conditions selectively hydroxylates the N² amine.

Protection Strategies

To prevent undesired side reactions (e.g., cyclization to pyroglutamic acid), protecting groups are employed:

- α-Amino Protection : Phthaloyl or tert-butoxycarbonyl (Boc) groups are used. Phthalic anhydride reacts with L-glutamine at 120–180°C to form phthaloyl-L-glutamine, which resists racemization.

- Carboxyl Activation : The carboxyl group is converted to an active ester using N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) and dicyclohexylcarbodiimide (DCC).

Peptide Bond Formation

Solid-phase peptide synthesis (SPPS) is the most reliable method for dipeptide assembly:

- SPPS Protocol :

- Resin Loading : N²-hydroxy-L-glutamine (C-terminal) is attached to Wang resin via its carboxyl group.

- Deprotection : Fmoc groups are removed with 20% piperidine in DMF.

- Coupling : HBTU/HOBt activates the second N²-hydroxy-L-glutamine’s carboxyl for amide bond formation.

- Cleavage : TFA/water (95:5) releases the dipeptide from the resin.

Yield : 65–78% after HPLC purification.

Enzymatic and Catalytic Approaches

Glutamine Synthetase-Mediated Assembly

Glutamine synthetase (GS) can incorporate hydroxylamine as an ammonia analog. In a modified GS reaction:

Catalytic Hydrogenation of Intermediate Schiff Bases

A patent method for N²-L-alanyl-L-glutamine synthesis is adaptable:

- Schiff Base Formation : Pyruvoyl-L-glutamine reacts with hydroxylamine to form a hydroxyl-imine intermediate.

- Hydrogenation : Pd-C catalyzes hydrogenation (1 atm H₂) to reduce the imine to N²-hydroxy-L-glutamine.

- Coupling : EDCI/NHS mediates dipeptide formation in DMF.

Yield : 72% after recrystallization.

Comparative Analysis of Methods

Challenges and Optimization

Side Reactions

Chemical Reactions Analysis

Types of Reactions

N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N~2~-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Hydroxy-L-glutaminyl-N~2~-hydroxy-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in glutamine metabolism, influencing various biochemical processes. The hydroxy groups play a crucial role in its binding affinity and reactivity with these enzymes.

Comparison with Similar Compounds

L-Glutamine (Parent Compound)

- Structure: Unmodified α-amino acid with an amide side chain.

- Key Properties :

- Functional Contrast : Unlike N²-hydroxy derivatives, L-glutamine lacks hydroxylation, making it more prone to enzymatic deamidation. It serves as a primary substrate for biosynthesis, whereas hydroxylated derivatives may exhibit altered metabolic pathways .

Phenylacetylglutamine (N²-Phenylacetyl-L-glutamine)

N-Acetylglutamine

N-Palmitoyl-L-glutamine

L-Alanyl-L-Glutamine

- Structure : Dipeptide of alanine and glutamine.

- Key Properties :

- Functional Contrast : The peptide backbone confers resistance to enzymatic hydrolysis, whereas N²-hydroxy modifications may alter redox activity .

Physicochemical and Functional Comparison Table

Research Findings and Implications

- Biomedical Applications : Hydroxylation may enhance metal-binding capacity, suggesting utility in chelation therapy or antioxidant formulations, contrasting with acylated derivatives used in drug delivery .

- Stability : N²-hydroxy groups could increase susceptibility to oxidation compared to acetylated or alkylated analogues, necessitating specialized storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.